molecular formula C9H8BrNO B1523286 (4-Bromo-2-methoxyphenyl)acetonitrile CAS No. 858523-37-2

(4-Bromo-2-methoxyphenyl)acetonitrile

Cat. No. B1523286
Key on ui cas rn: 858523-37-2
M. Wt: 226.07 g/mol
InChI Key: MKTBTBUHEXXTRR-UHFFFAOYSA-N
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Patent
US07776910B2

Procedure details

A solution of NaOH (5.72 g, 143 mmol) in water (29 mL) was added to a solution of (4-bromo-2-methoxy-phenyl)-acetonitrile (10.2 g, 45.1 mmol) in MeOH (100 mL). The reaction mixture was heated at reflux for 18 hours. The solvent was evaporated under reduced pressure and water was added. The aqueous mixture was washed with diethyl ether, and the aqueous layer was acidified by addition of aqueous HCl (2 M) to pH 1. The aqueous mixture was then extracted with EtOAc, and the combined organic extracts were washed with brine, dried over Na2SO4, filtered, and evaporated under reduced pressure to give 9.49 g (86% yield) of (4-bromo-2-methoxy-phenyl)-acetic acid.
Name
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#N)=[C:6]([O:13][CH3:14])[CH:5]=1.[OH2:15]>CO>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:15])=[O:1])=[C:6]([O:13][CH3:14])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC#N)OC
Name
Quantity
29 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The aqueous mixture was washed with diethyl ether
ADDITION
Type
ADDITION
Details
the aqueous layer was acidified by addition of aqueous HCl (2 M) to pH 1
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was then extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.49 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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